In-Depth Technical Guide: 4-Pyridineethanesulfonic Acid
In-Depth Technical Guide: 4-Pyridineethanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Pyridineethanesulfonic acid (CAS Number: 53054-76-5), a heterocyclic organic compound. This document details its chemical and physical properties, safety and handling protocols, and its known applications in biochemical research. Particular focus is given to its role as a substrate for the enzyme alkanesulfonate monooxygenase, a key player in bacterial sulfur metabolism. This guide is intended to be a valuable resource for professionals in research, and drug development by consolidating critical data and outlining its relevance in biological systems.
Chemical Identity and Properties
4-Pyridineethanesulfonic acid, also known as 2-(4-Pyridyl)ethanesulfonic acid, is a pyridine derivative containing an ethanesulfonic acid moiety.[1] Its structure combines the aromaticity of the pyridine ring with the acidic nature of the sulfonic acid group.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| CAS Number | 53054-76-5[1] |
| Molecular Formula | C₇H₉NO₃S[1] |
| Molecular Weight | 187.22 g/mol [2] |
| IUPAC Name | 2-(pyridin-4-yl)ethanesulfonic acid |
| Synonyms | 2-(4-Pyridyl)ethanesulfonic acid, 4-Pyridylethylsulfonic acid, β-(4-Pyridyl)ethanesulfonic acid[1] |
| InChI Key | RGIIAYDCZSXHGL-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CN=CC=C1CCS(=O)(=O)O[3] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Physical State | White crystalline solid | [4] |
| Melting Point | 297-299 °C (decomposes) | [2] |
| Boiling Point | No data available | [4] |
| Water Solubility (log₁₀WS) | -1.19 (in mol/L) | [5] |
| Octanol/Water Partition Coefficient (logP) | 0.512 | [5] |
| Stability | Stable under recommended storage conditions | [4] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.5 ppm), and two triplets in the aliphatic region corresponding to the two methylene groups (-CH₂-CH₂-) of the ethanesulfonyl chain. The protons on the pyridine ring closer to the nitrogen atom would be expected to appear further downfield.
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FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonic acid group (around 1050 and 1200 cm⁻¹). Other notable peaks would include C=N and C=C stretching vibrations from the pyridine ring (around 1600-1400 cm⁻¹) and C-H stretching from both the aromatic and aliphatic portions of the molecule. A broad O-H stretch from the sulfonic acid group would also be expected.[6]
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Mass Spectrometry: Electron ionization mass spectrometry data is available through the NIST WebBook.[1]
Synthesis
A detailed, peer-reviewed synthesis protocol specifically for 4-Pyridineethanesulfonic acid is not widely published. However, a general approach for the synthesis of pyridinesulfonic acids involves the sulfonation of a pyridine derivative. For instance, a published procedure for the synthesis of the related compound, 4-pyridinesulfonic acid, involves the reaction of N-(4-pyridyl)pyridinium chloride hydrochloride with sodium sulfite, followed by acidification.[5] A plausible synthetic route for 4-pyridineethanesulfonic acid could involve the reaction of 4-vinylpyridine with sodium bisulfite in a free-radical addition reaction.
Biological Significance and Applications
The primary documented role of 4-Pyridineethanesulfonic acid in a biological context is as a substrate for the enzyme alkanesulfonate monooxygenase.[2]
Role in the Alkanesulfonate Monooxygenase System
Alkanesulfonate monooxygenases are bacterial enzymes that play a crucial role in sulfur metabolism, allowing bacteria to utilize organosulfur compounds as a source of sulfur when inorganic sulfate is scarce.[4] These enzymes catalyze the cleavage of the carbon-sulfur (C-S) bond in a wide range of alkanesulfonates.
The overall reaction catalyzed by the two-component alkanesulfonate monooxygenase system (e.g., SsuD/SsuE in Escherichia coli) is the oxygen-dependent conversion of an alkanesulfonate to the corresponding aldehyde and sulfite (SO₃²⁻). This process provides the bacterial cell with a usable form of sulfur for the synthesis of essential sulfur-containing biomolecules like cysteine and methionine.
Caption: Alkanesulfonate Monooxygenase Pathway.
Experimental Protocol: Alkanesulfonate Monooxygenase Activity Assay
While a specific protocol for an assay using 4-Pyridineethanesulfonic acid is not detailed in the available literature, a general spectrophotometric assay for alkanesulfonate monooxygenase activity can be adapted. This assay measures the production of sulfite using Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid), DTNB), which reacts with sulfite to produce a colored product that can be quantified.
Materials:
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Purified SsuD and SsuE enzymes
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4-Pyridineethanesulfonic acid (substrate)
-
NADPH
-
Flavin mononucleotide (FMN)
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Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
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Ellman's reagent (DTNB) solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, FMN, and NADPH.
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Add the SsuE enzyme to the mixture to initiate the reduction of FMN to FMNH₂.
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Initiate the main reaction by adding the SsuD enzyme and 4-Pyridineethanesulfonic acid.
-
Incubate the reaction at a controlled temperature (e.g., 37 °C) for a specific time period.
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Add the DTNB solution to the reaction mixture.
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Measure the absorbance at 412 nm to quantify the amount of sulfite produced.
-
Calculate the enzyme activity based on the rate of sulfite formation.
Caption: Monooxygenase Activity Assay Workflow.
Relevance in Drug Development
The study of bacterial metabolic pathways, such as sulfur assimilation, is crucial in the development of novel antimicrobial agents. By understanding how bacteria acquire essential nutrients, researchers can design molecules that inhibit these pathways, leading to bacterial growth inhibition. While 4-Pyridineethanesulfonic acid itself is not an antimicrobial, its use as a substrate in assays for enzymes like alkanesulfonate monooxygenase can aid in the screening and characterization of potential enzyme inhibitors.
Furthermore, understanding the metabolism of pyridine-containing compounds is relevant to drug development, as the pyridine ring is a common scaffold in many pharmaceutical agents. Studies on how enzymes interact with and modify such compounds can provide insights into potential drug metabolism pathways and drug-drug interactions.
Safety and Handling
4-Pyridineethanesulfonic acid is classified as a hazardous substance and requires careful handling.
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[4] H315: Causes skin irritation.[4] H318: Causes serious eye damage.[4] H335: May cause respiratory irritation.[7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[7] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P405: Store locked up.[4] |
Handling and Storage:
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Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[4]
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[4]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and protective clothing.[4]
First Aid Measures:
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[4]
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If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
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If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]
Conclusion
4-Pyridineethanesulfonic acid is a valuable research chemical, particularly for studying bacterial sulfur metabolism through the alkanesulfonate monooxygenase pathway. Its well-defined chemical properties and the available safety data allow for its effective use in a laboratory setting. While further research is needed to fully elucidate its potential applications, particularly in the context of drug development, its role as an enzyme substrate provides a useful tool for screening and characterizing potential inhibitors of a vital bacterial metabolic pathway. This guide serves as a foundational resource for researchers and scientists working with this compound.
References
- 1. Protective Role of Bacterial Alkanesulfonate Monooxygenase under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structures of the alkanesulfonate monooxygenase MsuD provide insight into C–S bond cleavage, substrate scope, and an unexpected role for the tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Role of Bacterial Alkanesulfonate Monooxygenase under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
